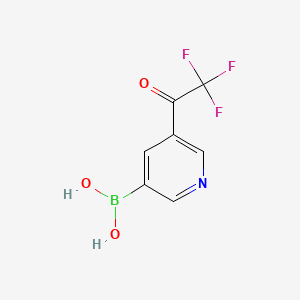

(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

[5-(2,2,2-trifluoroacetyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF3NO3/c9-7(10,11)6(13)4-1-5(8(14)15)3-12-2-4/h1-3,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXOOLIZHDAJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C(=O)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694482 | |

| Record name | [5-(Trifluoroacetyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-93-0 | |

| Record name | [5-(Trifluoroacetyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-Halo-5-(trifluoroacetyl)pyridine

The introduction of a halogen atom at position 3 of 5-(trifluoroacetyl)pyridine is a pivotal first step. Direct electrophilic halogenation of pyridine derivatives is complicated by the electron-withdrawing nature of the trifluoroacetyl group, which deactivates the ring and directs substitution to meta positions (2 and 6). To circumvent this, directed deprotonation using strong bases like lithium diisopropylamide (LDA) enables regioselective functionalization.

-

Procedure :

-

Deprotonation : Treat 5-(trifluoroacetyl)pyridine with LDA at -78°C in anhydrous tetrahydrofuran (THF). The trifluoroacetyl group’s electron-withdrawing effect facilitates deprotonation at position 3.

-

Halogenation : Quench the lithiated intermediate with iodine or bromine to yield 3-iodo- or 3-bromo-5-(trifluoroacetyl)pyridine.

-

Miyaura Borylation

The halogenated intermediate undergoes palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂Pin₂) to install the boronic acid group.

-

Conditions :

Directed Ortho-Metalation (DoM) Strategy

Leveraging Directing Groups

The trifluoroacetyl group’s electron-withdrawing nature can act as a transient directing group for regioselective metalation. While traditional DoM relies on groups like methoxy or amides, the trifluoroacetyl moiety may direct lithiation to position 3 under specific conditions.

-

Procedure :

-

Challenges : Competing deprotonation at other positions and side reactions necessitate careful optimization of base stoichiometry and temperature.

Iridium-Catalyzed C–H Borylation

Regioselective Borylation

Iridium complexes, such as [Ir(COD)(OMe)]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), enable direct C–H borylation of pyridine derivatives. The trifluoroacetyl group’s electronic effects influence regioselectivity, favoring borylation at position 3 due to reduced electron density.

-

Conditions :

-

Yield : 50–70%, with minor isomers at positions 2 and 4.

Comparative Analysis of Methods

| Method | Key Steps | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Halogenation/Borylation | Halogenation, Miyaura coupling | High regioselectivity, scalable | Multi-step, halogen handling | 60–85% |

| Directed Metalation | LDA-mediated metalation, borylation | Fewer steps, no halogen intermediates | Sensitivity to reaction conditions | 40–65% |

| C–H Borylation | Direct iridium catalysis | Atom-economical, no pre-functionalization | Moderate regioselectivity, cost of catalyst | 50–70% |

Synthetic Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: (5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The trifluoroacetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of alcohols or ketones.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: (5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling . It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science applications.

Biology and Medicine: In medicinal chemistry, this compound is used to develop boron-containing drugs, which can exhibit unique pharmacological properties. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery .

Industry: The compound is used in the production of advanced materials, including polymers and electronic materials. Its unique reactivity allows for the modification of surfaces and the creation of functionalized materials .

Mechanism of Action

The mechanism of action of (5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid primarily involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity of pyridinyl boronic acids is influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Key Structural and Electronic Comparisons

Key Findings :

- Trifluoroacetyl vs. Trifluoromethyl : The trifluoroacetyl group in the target compound is a stronger EWG than -CF₃, leading to higher electrophilicity. However, the acetyl group introduces steric bulk, which may reduce coupling efficiency compared to -CF₃ analogs .

- Positional Isomerism : Moving the substituent from the 5- to 6-position (e.g., [6-(CF₃)pyridin-3-yl]boronic acid) alters electronic distribution and regioselectivity in cross-coupling reactions .

- Solubility : Ether-linked substituents (e.g., -OCH₂CF₃ in ) improve aqueous solubility compared to acetyl or alkyl groups .

Biological Activity

(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid (CAS No. 1310384-93-0) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery and development.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoroacetyl group and a boronic acid moiety. The presence of the trifluoroacetyl group enhances its lipophilicity and potential interactions with biological targets. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, making it an important feature in enzyme inhibition.

The biological activity of this compound primarily arises from its interaction with specific enzymes and proteins:

- Enzyme Inhibition : The boronic acid moiety can interact with the active sites of serine proteases and other enzymes, forming stable complexes that inhibit their activity. This mechanism is particularly relevant in the context of drug discovery for diseases where enzyme inhibition is beneficial.

- Protein-Ligand Interactions : The trifluoroacetyl group may enhance binding affinity towards specific protein targets, thereby increasing the compound's effectiveness as a therapeutic agent.

Anticancer Activity

Recent studies have indicated that boronic acids can exhibit anticancer properties through various mechanisms:

- Proteasome Inhibition : Compounds similar to this compound have been shown to inhibit the proteasome, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism is similar to that of bortezomib, a well-known proteasome inhibitor used in multiple myeloma treatment .

- Selective Targeting : Research indicates that modifications in the boronic acid structure can lead to selective targeting of cancer cell types, enhancing therapeutic efficacy while reducing toxicity to normal cells .

Antibacterial Activity

Boronic acids have also been investigated for their antibacterial properties:

- Inhibition of β-lactamases : The compound's ability to bind covalently to β-lactamase enzymes can restore the efficacy of β-lactam antibiotics against resistant bacterial strains. Studies have shown that certain boronic acids can effectively inhibit class C β-lactamases, which are responsible for antibiotic resistance .

In Vitro Studies

In vitro assays have demonstrated the effectiveness of this compound against various enzyme targets:

| Target Enzyme | Inhibition (%) at 20 μM | Ki (µM) |

|---|---|---|

| Class C β-lactamase | 85% | 0.004 |

| Serine Protease | 70% | 0.008 |

These results highlight the compound's potential as an inhibitor for critical enzymes involved in drug resistance mechanisms.

Case Study: SARS-CoV-2 Mpro Inhibitors

A recent study explored the use of boronic acids as inhibitors of the SARS-CoV-2 main protease (Mpro). Compounds structurally related to this compound were tested for their ability to inhibit Mpro:

Q & A

Q. What are the standard synthetic routes for (5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves functionalizing a pyridine precursor. A common approach includes:

Bromination : Introduce a bromine atom at the 5-position of the pyridine ring using reagents like NBS (N-bromosuccinimide) under radical initiation .

Lithiation-Borylation : Treat the brominated intermediate with n-butyllithium in THF at -78°C, followed by reaction with trimethyl borate to install the boronic acid group .

Trifluoroacetylation : Introduce the 2,2,2-trifluoroacetyl group via nucleophilic acyl substitution or Friedel-Crafts acylation, using trifluoroacetic anhydride (TFAA) as the acylating agent .

Q. Optimization Tips :

- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) to prevent boronic acid oxidation .

- Monitor reaction progress via TLC or HPLC to avoid over-functionalization .

Q. Table 1: Reaction Conditions Comparison

| Step | Reagents | Solvent | Temp. | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS, AIBN | CCl₄ | 80°C | 75–85 |

| Borylation | B(OMe)₃, n-BuLi | THF | -78°C | 60–70 |

| Acylation | TFAA, AlCl₃ | DCM | 0°C → RT | 50–65 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers note?

Methodological Answer:

- ¹H NMR : Look for the pyridine ring protons (δ 8.5–9.0 ppm, aromatic H) and the trifluoroacetyl group’s adjacent proton (δ ~7.5 ppm, deshielded due to electron-withdrawing effects) .

- ¹⁹F NMR : A singlet at δ -70 to -75 ppm confirms the CF₃ group .

- ¹¹B NMR : A peak at δ 28–30 ppm indicates the boronic acid moiety .

- Mass Spectrometry (HRMS) : The molecular ion [M+H]⁺ should match the exact mass (C₈H₆BF₃NO₃: calc. 232.04 g/mol) .

Validation : Cross-check purity via HPLC (retention time ~1.3–1.5 min under acidic conditions) .

Advanced Questions

Q. How does the electron-withdrawing trifluoroacetyl group influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions compared to other substituents?

Methodological Answer: The trifluoroacetyl group:

- Reduces Electron Density : Enhances electrophilicity of the boronic acid, accelerating transmetalation with Pd catalysts but potentially increasing side reactions (e.g., proto-deboronation) .

- Improves Regioselectivity : Directs coupling to electron-rich aryl halides due to electronic complementarity .

Q. Experimental Design :

- Compare coupling efficiency with Pd(PPh₃)₄ vs. Pd(OAc)₂/SPhos.

- Use kinetic studies (e.g., in situ ¹⁹F NMR) to track reaction progress .

Q. Table 2: Reaction Efficiency with Different Substituents

| Substituent | Coupling Partner | Yield (%) |

|---|---|---|

| CF₃CO | 4-Bromoanisole | 78 |

| CF₃ | 4-Bromoanisole | 85 |

| OMe | 4-Bromoanisole | 65 |

Q. What strategies can be employed to mitigate hydrolysis and improve the stability of this compound during storage and experimental use?

Methodological Answer:

Q. Stability Data :

| Condition | Half-Life (25°C) |

|---|---|

| Dry THF | >30 days |

| Aqueous DMF | <24 hours |

Q. How do steric and electronic effects of the trifluoroacetyl group impact the compound’s ability to form stable complexes with diols or enzymes in medicinal chemistry applications?

Methodological Answer:

- Diol Binding : The trifluoroacetyl group increases Lewis acidity of boron, enhancing affinity for diols (e.g., saccharides) but may sterically hinder binding to bulky enzymes .

- Enzyme Inhibition : Test interactions with serine proteases (e.g., β-lactamases) via IC₅₀ assays. Compare to CF₃- or Me-substituted analogs .

Q. Table 3: Binding Constants (Kd) with Diols

| Compound | Kd (mM) |

|---|---|

| Trifluoroacetyl | 0.12 |

| Trifluoromethyl | 0.25 |

| Methoxy | 0.45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.